molecular formula C27H18INO5 B11042277 5-(4-iodophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(4-iodophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11042277
M. Wt: 563.3 g/mol
InChI Key: BSQRRGBVQCWNAM-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spirocyclic structure This compound features a combination of iodophenyl and methylphenyl groups attached to a spiro-fused furo-pyrrole-indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furo-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo-pyrrole ring system.

    Spirocyclization: The spiro-fused structure is achieved through a spirocyclization reaction, often involving a transition metal catalyst.

    Introduction of Substituents: The iodophenyl and methylphenyl groups are introduced via electrophilic aromatic substitution reactions, using reagents such as iodobenzene and toluene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs and environmental impact.

    Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize reaction efficiency.

    Purification: Employing advanced purification techniques such as chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furo-pyrrole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents for nitration.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Deiodinated products or fully reduced aromatic systems.

    Substitution: Functionalized aromatic compounds with various substituents like nitro, bromo, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of spirocyclic compounds.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities. The presence of iodophenyl and methylphenyl groups suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural complexity and functional groups might confer activity against various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could find applications in the development of advanced materials. Its spirocyclic structure might impart unique physical and chemical properties, useful in materials science and engineering.

Mechanism of Action

The mechanism of action of 5-(4-iodophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodophenyl group could facilitate binding through halogen bonding, while the methylphenyl group might enhance hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different substituents.

    Iodophenyl Derivatives: Compounds featuring iodophenyl groups attached to various core structures.

    Methylphenyl Derivatives: Compounds with methylphenyl groups in different configurations.

Uniqueness

What sets 5-(4-iodophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement can confer distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H18INO5

Molecular Weight

563.3 g/mol

IUPAC Name

5-(4-iodophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C27H18INO5/c1-14-6-8-15(9-7-14)22-20-21(26(33)29(25(20)32)17-12-10-16(28)11-13-17)27(34-22)23(30)18-4-2-3-5-19(18)24(27)31/h2-13,20-22H,1H3

InChI Key

BSQRRGBVQCWNAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)I)C5(O2)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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